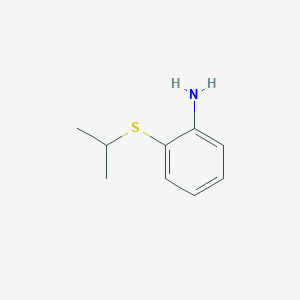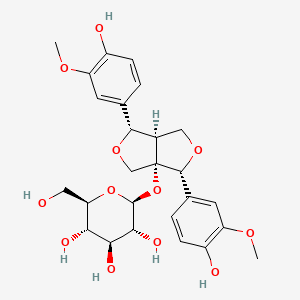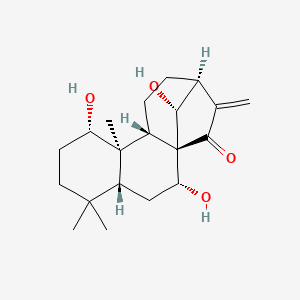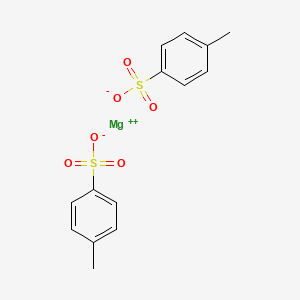
meso-alpha,beta-Di(4-pyridyl) Glycol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
meso-alpha,beta-Di(4-pyridyl) Glycol: is an organic compound with the molecular formula C12H12N2O2. It is characterized by the presence of two pyridyl groups attached to a glycol backbone. This compound is known for its unique structural properties and its applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of meso-alpha,beta-Di(4-pyridyl) Glycol typically involves the reaction of 4-pyridinecarboxaldehyde with ethylene glycol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired meso compound. The general reaction scheme is as follows:
Condensation Reaction: 4-pyridinecarboxaldehyde reacts with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the intermediate product.
Reduction: The intermediate product is then reduced using a reducing agent like sodium borohydride to yield this compound.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process includes:
Large-scale Condensation: Utilizing industrial reactors to handle larger volumes of reactants.
Efficient Reduction: Employing continuous flow reactors for the reduction step to enhance efficiency and control.
Chemical Reactions Analysis
Types of Reactions
meso-alpha,beta-Di(4-pyridyl) Glycol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridyl ketones.
Reduction: Further reduction can lead to the formation of pyridyl alcohols.
Substitution: The pyridyl groups can participate in substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as halogens and organometallic compounds are employed under controlled conditions.
Major Products
Oxidation: Pyridyl ketones.
Reduction: Pyridyl alcohols.
Substitution: Various substituted pyridyl derivatives.
Scientific Research Applications
meso-alpha,beta-Di(4-pyridyl) Glycol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and enzyme studies.
Medicine: Explored for its role in drug design and development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which meso-alpha,beta-Di(4-pyridyl) Glycol exerts its effects is primarily through its ability to act as a ligand, forming stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, influencing biochemical and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(4-pyridyl)ethane: Similar structure but lacks the glycol backbone.
4,4’-Bipyridine: Contains two pyridyl groups but connected directly without a glycol linkage.
2,2’-Bipyridine: Another bipyridyl compound with different connectivity.
Uniqueness
meso-alpha,beta-Di(4-pyridyl) Glycol is unique due to its glycol backbone, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions and applications that are not possible with other bipyridyl compounds.
Properties
CAS No. |
4972-49-0 |
|---|---|
Molecular Formula |
C23H34O4 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
3-[(3R,5S,10S,13R,14S,17R)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C23H34O4/c1-21-8-5-16(24)12-15(21)3-4-19-18(21)6-9-22(2)17(7-10-23(19,22)26)14-11-20(25)27-13-14/h11,15-19,24,26H,3-10,12-13H2,1-2H3/t15-,16+,17+,18?,19?,21-,22+,23-/m0/s1 |
InChI Key |
XZTUSOXSLKTKJQ-OZXOYNGHSA-N |
SMILES |
C1=CN=CC=C1C(C(C2=CC=NC=C2)O)O |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@@H]1CCC3C2CC[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)O |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


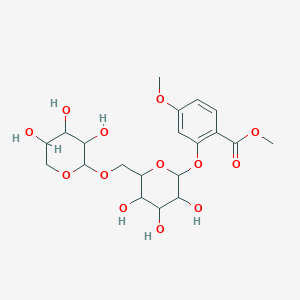

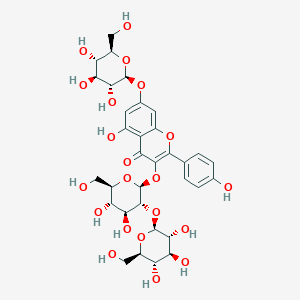


![[1,2,4]Triazolo[1,5-a]pyrazin-2-amine](/img/structure/B1631702.png)

